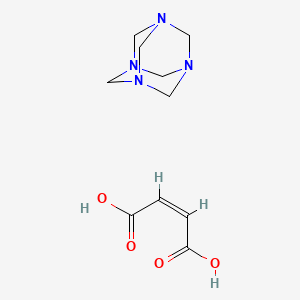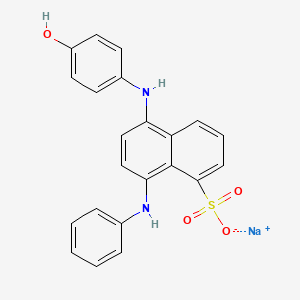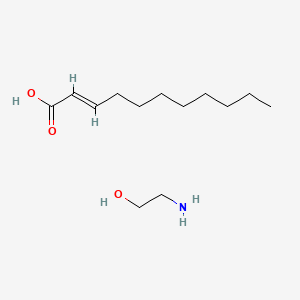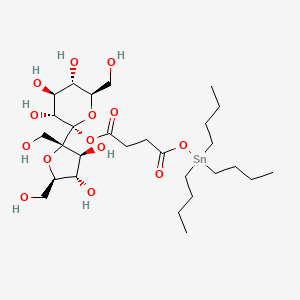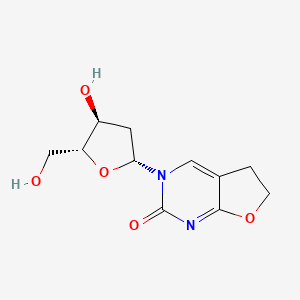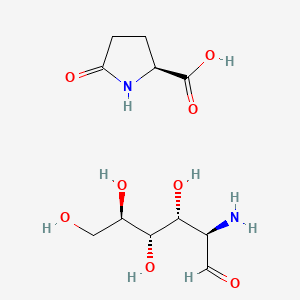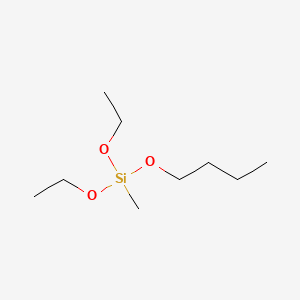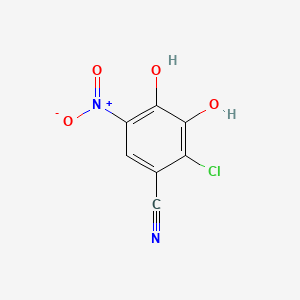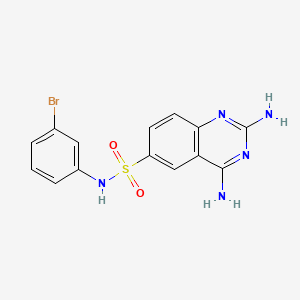
2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting with a suitable precursor, such as anthranilic acid, the quinazoline core can be constructed through cyclization reactions.
Introduction of Amino Groups: Amination reactions can be employed to introduce the amino groups at the 2 and 4 positions.
Sulfonation: The sulfonic acid group can be introduced via sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid.
Bromophenyl Amide Formation: The final step involves coupling the bromophenyl group with the quinazoline core, possibly through amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of nitro-quinazoline derivatives.
Reduction: Formation of phenyl-quinazoline derivatives.
Substitution: Formation of hydroxyl or amino-quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its quinazoline core, which is known for various pharmacological activities.
Wirkmechanismus
The mechanism of action of 2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by interacting with specific enzymes or receptors in the body. For example, they may inhibit kinase enzymes, which play a crucial role in cell signaling pathways, leading to anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Diamino-quinazoline: Lacks the sulfonic acid and bromophenyl groups.
6-Sulfonic acid-quinazoline: Lacks the amino and bromophenyl groups.
3-Bromo-phenyl-quinazoline: Lacks the amino and sulfonic acid groups.
Uniqueness
2,4-Diamino-quinazoline-6-sulfonic acid (3-bromo-phenyl)-amide is unique due to the combination of functional groups it possesses. The presence of both amino and sulfonic acid groups, along with the bromophenyl moiety, provides a unique chemical profile that can lead to distinct biological and chemical properties.
Eigenschaften
CAS-Nummer |
92184-45-7 |
|---|---|
Molekularformel |
C14H12BrN5O2S |
Molekulargewicht |
394.25 g/mol |
IUPAC-Name |
2,4-diamino-N-(3-bromophenyl)quinazoline-6-sulfonamide |
InChI |
InChI=1S/C14H12BrN5O2S/c15-8-2-1-3-9(6-8)20-23(21,22)10-4-5-12-11(7-10)13(16)19-14(17)18-12/h1-7,20H,(H4,16,17,18,19) |
InChI-Schlüssel |
QTSNXDQKDYBOQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


